molecular formula C10H16O6S B13403382 Camphorquinone-10-sulfonic Acid Hydrate CAS No. 1188263-61-7

Camphorquinone-10-sulfonic Acid Hydrate

Cat. No.: B13403382
CAS No.: 1188263-61-7
M. Wt: 264.30 g/mol
InChI Key: YEGBEDZBQAKLIO-UHFFFAOYSA-N
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Description

Camphorquinone-10-sulfonic acid hydrate is a crystalline, water-soluble reagent known for its utility in the specific, reversible modification of the guanidino groups of arginine residues. This compound is particularly suitable for use with small arginine-containing molecules due to the convenient handle provided by the sulfonic acid group for analytical and preparative separation of products .

Preparation Methods

Camphorquinone-10-sulfonic acid hydrate is synthesized by the action of selenous acid on camphor-10-sulfonic acid. Another method involves the preparation of camphorquinone-10-sulfonylnorleucine either from the sulfonic acid via the sulfonyl chloride or by selenous acid oxidation of camphor-10-sulfonylnorleucine . These methods are useful for the specific, reversible modification of the guanidino groups of arginine residues.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of camphorquinone-10-sulfonic acid hydrate involves its interaction with the guanidino groups of arginine residues. The compound forms stable adducts with these groups, which can be cleaved under specific conditions (e.g., incubation with o-phenylenediamine at pH 8-9) . This reversible modification allows for the specific targeting and analysis of arginine residues in peptides and proteins.

Comparison with Similar Compounds

Camphorquinone-10-sulfonic acid hydrate is unique due to its specific, reversible modification of arginine residues. Similar compounds include:

These compounds share some functional similarities but differ in their specific applications and stability under various conditions.

Properties

IUPAC Name

(7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5S.H2O/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11;/h6H,3-5H2,1-2H3,(H,13,14,15);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGBEDZBQAKLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)O)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188263-61-7
Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2,3-dioxo-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188263-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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